1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione
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Overview
Description
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione is a complex organic compound that features a benzimidazole core, a difluorophenyl group, and an isopropylsulfonyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopropylsulfonyl group: This step might involve sulfonylation using isopropylsulfonyl chloride in the presence of a base.
Attachment of the difluorophenyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-1-(methylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione
- 1-(2-Amino-1-(ethylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione
Uniqueness
The uniqueness of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione lies in its specific substituents, which can influence its biological activity, solubility, and overall pharmacokinetic properties.
Properties
CAS No. |
849064-39-7 |
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Molecular Formula |
C18H15F2N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H15F2N3O4S/c1-9(2)28(26,27)23-15-7-10(3-6-14(15)22-18(23)21)16(24)17(25)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H2,21,22) |
InChI Key |
VDJFSBCLGDWBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=O)C(=O)C3=C(C=C(C=C3)F)F)N=C1N |
Origin of Product |
United States |
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